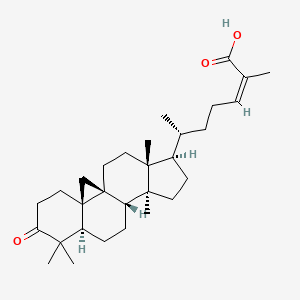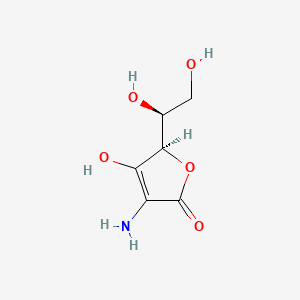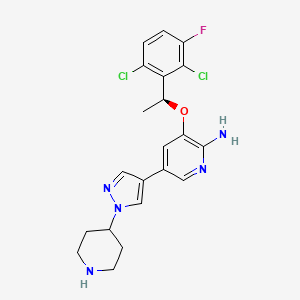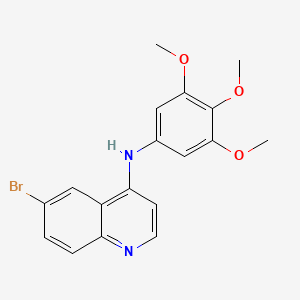
Sgc-gak-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sgc-gak-1 is a potent, selective, and cell-active inhibitor of cyclin G associated kinase (GAK) . It is a chemical probe for GAK that potently targets the ATP-binding site . It is highly selective in a kinome-wide screen .
Molecular Structure Analysis
The molecular formula of this compound is C18H17BrN2O3, with a molecular weight of 389.24 . It is also known as 4-Quinolinamine, 6-bromo-N-(3,4,5-trimethoxyphenyl)- .Physical And Chemical Properties Analysis
This compound is a light yellow to yellow solid . It has a molecular weight of 389.24 and a molecular formula of C18H17BrN2O3 .Applications De Recherche Scientifique
SGC-GAK-1 as a Potent Inhibitor for Cyclin G Associated Kinase (GAK) : this compound is a cell-active inhibitor specifically targeting cyclin G-associated kinase (GAK). It has been found to be highly selective in kinome-wide screens. However, cellular engagement assays have identified RIPK2 as a collateral target. This makes this compound a valuable tool for studying GAK cellular biology (Asquith et al., 2019).
Challenges and Developments for In Vivo Applications : Despite its potency and selectivity, this compound faces challenges in in vivo applications due to rapid metabolism in mouse liver microsomes. Chemical modifications to improve its metabolic stability generally result in decreased GAK potency. The compound 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine has shown promising results in maintaining stability while being active across the kinome (Asquith et al., 2019).
In Vivo Probe Development Through Cytochrome P450 Inhibition : Further research into making this compound viable for in vivo studies has shown that pretreatment with the cytochrome P450 inhibitor 1-aminobenzotriazole (ABT) decreases its intrinsic clearance. This supports the use of this compound as a chemical probe for studying the in vivo biology of GAK inhibition (Asquith et al., 2019).
Mécanisme D'action
Target of Action
The primary target of Sgc-gak-1 is the Cyclin G-associated kinase (GAK) . GAK is a 160 kDa serine/threonine kinase and is a member of the numb-associated kinase (NAK) family . It plays a crucial role in various biological processes, including membrane trafficking, protein sorting, and centrosome maturation . It is also involved in neuronal development, making it a potential therapeutic target for neurodevelopmental disorders .
Mode of Action
This compound acts as a potent inhibitor of GAK by targeting its ATP-binding site . It selectively binds to GAK, reducing its function . This results in decreased neurite outgrowth and synaptogenesis, as evidenced by reduced neurite length and decreased synapse number .
Biochemical Pathways
The inhibition of GAK by this compound affects the protein phosphorylation process, an important modification in signal transduction pathways . Specifically, it decreases the phosphorylation of neurofilament 200-kDa subunits . This suggests that GAK may be involved in the regulation of neurite outgrowth and synaptogenesis, which are critical processes in neuronal development .
Pharmacokinetics
This rapid metabolism resulted in quick clearance in liver microsomes and in mice, limiting its utility in in vivo studies .
Result of Action
The inhibition of GAK by this compound leads to impaired neurite outgrowth and synaptogenesis . This is manifested as reduced neurite length and decreased synapse number in cultured neurons . These results suggest that GAK may be physiologically involved in normal neuronal development, and that decreased GAK function may be related to neurodevelopmental disorders .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other kinases. For instance, while this compound is highly selective in a kinome-wide screen, cellular engagement assays have identified receptor-interacting protein kinase 2 (RIPK2) as a collateral target . Additionally, the metabolic stability of this compound can be affected by the presence of cytochrome P450 enzymes in the liver .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sgc-gak-1 interacts with GAK, a 160 kDa serine/threonine kinase originally identified as a direct association partner with cyclin G . The compound has a high affinity for GAK, with a dissociation constant (K D) of 1.9 nM .
Cellular Effects
This compound has multiple biological roles and disease associations. It is involved in membrane trafficking and sorting of proteins, including as an essential cofactor for HSC70-dependent uncoating of clathrin coated vesicles in the cytoplasm . This compound is required for maintenance of centrosome maturation and progression through mitosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by targeting the ATP-binding site of GAK . It is highly selective in a kinome-wide screen .
Temporal Effects in Laboratory Settings
It is known that this compound increases the thermal stability of the isolated GAK kinase domain .
Metabolic Pathways
This compound is involved in the metabolic pathway of GAK, a member of the numb-associated kinase (NAK) family .
Transport and Distribution
Within the cell, this compound localizes to the Golgi complex, cytoplasm, and nucleus .
Subcellular Localization
This compound is localized within the Golgi complex, cytoplasm, and nucleus
Propriétés
IUPAC Name |
6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-22-16-9-12(10-17(23-2)18(16)24-3)21-15-6-7-20-14-5-4-11(19)8-13(14)15/h4-10H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSKLDNVNGKRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes SGC-GAK-1 a valuable tool for studying cyclin G associated kinase (GAK)?
A1: this compound stands out as a potent and selective inhibitor of GAK, making it a valuable chemical probe for investigating the biological functions of this understudied kinase. [, ] Unlike many other kinase inhibitors, this compound demonstrates high selectivity for GAK, with limited activity against other kinases except for RIPK2. [] This selectivity is crucial for attributing observed cellular effects specifically to GAK inhibition. Researchers have successfully used this compound to demonstrate the role of GAK in neurite outgrowth and synapse formation, highlighting its utility in dissecting GAK's involvement in various cellular processes. []
Q2: Does this compound have any off-target effects?
A2: While highly selective for GAK, this compound has been found to also inhibit RIPK2, albeit to a lesser extent. [] This finding highlights the importance of using appropriate controls in experiments involving this compound. To address this, researchers have identified a structurally related molecule, SGC-GAK-1N, which exhibits significantly lower potency towards GAK but retains activity against RIPK2. [] Additionally, a compound known as HY-19764 demonstrates potent RIPK2 inhibition without affecting GAK. [] Utilizing these control compounds alongside this compound allows researchers to differentiate between the effects of GAK inhibition and potential off-target effects mediated through RIPK2.
Q3: What future directions are being pursued in the development of GAK inhibitors?
A4: Research efforts continue to focus on developing an optimized in vivo probe for GAK. While this compound has proven valuable for in vitro studies, its rapid metabolism necessitates further optimization for in vivo applications. [] Current research explores two main avenues: (1) designing novel GAK inhibitors with improved metabolic stability while maintaining high potency and selectivity, and (2) utilizing co-administration strategies with cytochrome P450 inhibitors to enhance the in vivo exposure of existing inhibitors like this compound. [, ] These efforts aim to provide researchers with robust tools to fully elucidate the therapeutic potential of GAK inhibition.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
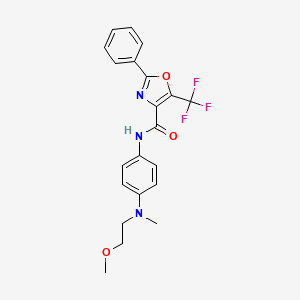

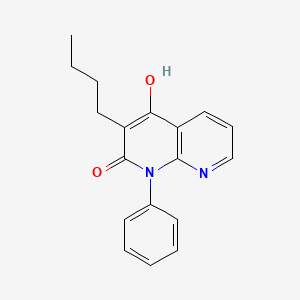

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
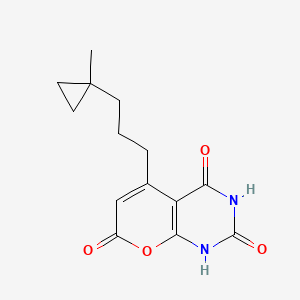
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
